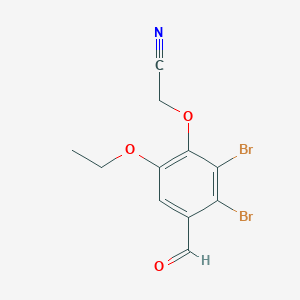![molecular formula C15H11Cl3O3 B3286829 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde CAS No. 832739-71-6](/img/structure/B3286829.png)
4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde
Overview
Description
“4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde” is an organic compound . It has a molecular formula of C15H11Cl3O3 and a molecular weight of 345.6 g/mol .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde” consists of a benzaldehyde core with a methoxy group at the 4-position and a trichlorophenoxy methyl group at the 3-position .Physical And Chemical Properties Analysis
“4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde” is a solid compound . It has a molecular formula of C15H11Cl3O3 and a molecular weight of 345.6 g/mol .Scientific Research Applications
Synthesis and Optical Properties
4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde has been utilized in the synthesis of substituted 2-styryl-8-quinolinol, which further acts as a chelating ligand for preparing aluminum and zinc complexes. These complexes exhibit enhanced thermal stability, solubility in organic solvents, and photoluminescence properties, making them potential candidates for various applications in materials science (Barberis & Mikroyannidis, 2006).
Kinetics and Mechanism of Oxidation
The compound has also been a subject of study in the context of the oxidation of methoxy benzaldehydes. This research provides insights into the reaction kinetics and mechanisms when oxidized by benzimidazolium fluorochromate, leading to the formation of corresponding carboxylic acids. Such studies are crucial for understanding the chemical behavior of this compound under oxidative conditions (Malik, Asghar, & Mansoor, 2016).
Nonlinear Optical Properties
Research has also been conducted on the nonlinear optical properties of related compounds like 3-methoxy 4-hydroxy benzaldehyde. These studies focus on the crystal growth and characterization for applications in nonlinear optics, indicating potential use in optical and laser technologies (Venkataramanan, Uchil, & Bhat, 1994).
Catalytic and Synthetic Applications
In the realm of catalysis and synthesis, the compound has been involved in various reactions, such as in the Darzens reaction, where it serves as a reactant or a catalyst. These reactions are pivotal in creating complex organic molecules, demonstrating its role in synthetic organic chemistry (Svoboda, Nic, & Paleček, 1992).
Pharmaceutical and Medicinal Chemistry
Even though information related to drug use and side effects is excluded as per the requirements, it's important to note that derivatives of this compound find applications in pharmaceutical and medicinal chemistry. For instance, studies on phenolic metabolites of certain pharmaceuticals involve similar methoxy benzaldehydes, underlining their significance in the development and analysis of medicinal compounds (Ruenitz et al., 1989).
Mechanism of Action
Target of Action
Similar compounds, such as redox-active benzaldehydes, have been shown to target cellular antioxidation systems .
Mode of Action
Based on the known activity of related compounds, it may disrupt cellular antioxidation systems . This disruption could lead to an imbalance in the redox state of the cell, potentially inhibiting the growth of certain pathogens.
Biochemical Pathways
Given its potential impact on cellular antioxidation systems, it may affect pathways related to oxidative stress and cellular defense mechanisms .
Result of Action
If it acts similarly to other redox-active benzaldehydes, it may disrupt cellular antioxidation systems, leading to an imbalance in the redox state of the cell and potentially inhibiting the growth of certain pathogens .
Action Environment
Like many chemical compounds, its stability and efficacy could be influenced by factors such as temperature, ph, and exposure to light or oxygen .
properties
IUPAC Name |
4-methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-14-3-2-9(7-19)4-10(14)8-21-15-6-12(17)11(16)5-13(15)18/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPHSBBJXYYGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202568 | |
| Record name | 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832739-71-6 | |
| Record name | 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Formylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286757.png)
![3-[(2-Ethoxyphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286760.png)

![Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate](/img/structure/B3286765.png)

![4-Methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]benzaldehyde](/img/structure/B3286776.png)
![3-[(2-Tert-butyl-5-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286778.png)
![5-[(4-Iodophenoxy)methyl]-2-furaldehyde](/img/structure/B3286786.png)


![3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde](/img/structure/B3286811.png)
![3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B3286815.png)
![4-Methoxy-3-[(2-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B3286833.png)